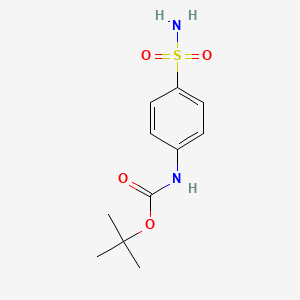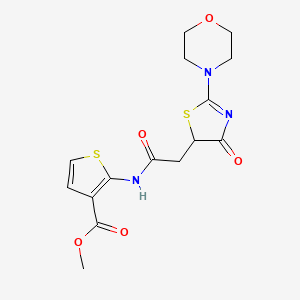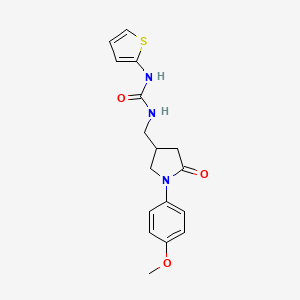![molecular formula C20H19N5OS B2743313 (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone CAS No. 2034289-91-1](/img/structure/B2743313.png)
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of multiple aromatic rings could lead to conjugation and potential interesting electronic properties. The exact structure would need to be determined by techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions depending on the conditions. The benzimidazole could act as a nucleophile in substitution reactions, and the pyrrolidine could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. The presence of multiple aromatic rings could make it relatively nonpolar and insoluble in water. Its melting and boiling points would likely be relatively high due to the presence of multiple ring structures .Applications De Recherche Scientifique
Antitumor Activity
Imidazole-containing compounds have attracted attention due to their potential antitumor properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against different cancer cell lines. Further studies are needed to understand the precise mechanisms and optimize their use in cancer therapy .
Anti-Inflammatory Effects
Imidazole derivatives exhibit anti-inflammatory activity. By modulating inflammatory pathways, these compounds may contribute to the development of novel anti-inflammatory drugs. Investigating their effects on specific targets could lead to promising therapeutic options .
Antimicrobial Properties
Imidazole-containing molecules often possess antibacterial, antifungal, and antiviral activities. Researchers have explored their potential as antimicrobial agents. For instance, some commercially available drugs with a 1,3-diazole ring exhibit antibacterial effects .
Antiulcer Agents
Certain imidazole derivatives, including those related to our compound of interest, have been investigated for their antiulcer properties. They may help treat peptic ulcers and promote healing of erosive esophagitis .
Antiprotozoal Activity
Imidazole-based compounds have shown promise as antiprotozoal agents. Their effects against protozoan parasites make them relevant in the fight against diseases such as malaria and trypanosomiasis .
Potential for Novel Drug Development
Given the broad range of chemical and biological properties associated with imidazole, this compound serves as an important synthon in drug development. Researchers continue to explore its potential in various therapeutic areas .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-23-18(11-16(22-23)19-7-4-10-27-19)20(26)24-9-8-14(12-24)25-13-21-15-5-2-3-6-17(15)25/h2-7,10-11,13-14H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCCZHMCECAMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(C3)N4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(5-Ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2743237.png)

methylamine](/img/structure/B2743239.png)


![2-(2-Chlorophenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2743243.png)


![3,6-dichloro-N-{[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2743248.png)

![N-(2,4-dimethoxyphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2743251.png)